2-(Oxan-2-yl)pyrrolidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(oxan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-7-11-9(5-1)8-4-3-6-10-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIRAECYLDOWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137740-10-2 | |
| Record name | 2-(oxan-2-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies
Regioselective and Stereoselective Synthesis of the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a privileged structural motif found in a vast array of natural products and pharmaceuticals. nih.gov Consequently, a multitude of synthetic methods for its construction have been developed, with a strong emphasis on controlling regioselectivity and stereoselectivity, particularly at the 2-position.
Applications of Chiral Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral pyrrolidines. Organocatalysis, in particular, has emerged as a prominent strategy. Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have demonstrated high efficiency in various transformations. nih.gov These catalysts operate through the formation of chiral enamine or iminium ion intermediates, which then react with electrophiles in a highly stereocontrolled manner. nih.govmdpi.com
Transition metal catalysis also plays a crucial role. For instance, iridium complexes paired with chiral ferrocene-based diphosphine ligands have been successfully employed in the intramolecular asymmetric reductive amination of keto-carbamates to yield 2-substituted arylpyrrolidines with high enantiomeric excess (ee). thieme-connect.com This method involves a one-pot deprotection and reductive cyclization, offering an efficient route to the desired products. thieme-connect.com
| Catalyst System | Reaction Type | Substrate Example | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Iridium Complex / Chiral Ferrocene Ligand | Intramolecular Reductive Amination | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | 2-Phenylpyrrolidine | Up to 98% | Up to 92% | thieme-connect.com |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | Cbz-protected bis-homoallylic amine | Substituted Pyrrolidine | High | High | whiterose.ac.uk |
| (S)-Pyrrolidine-Thiourea | α-Chlorination of Aldehydes (precursor step) | Propanal | α-Chloropropanal | High | High | mdpi.com |
Intramolecular Cyclization Reactions for Pyrrolidine Scaffolds
Intramolecular cyclization of linear precursors is one of the most common and effective strategies for constructing the pyrrolidine ring. nih.gov These reactions benefit from favorable entropic factors and allow for the transfer of pre-existing stereochemistry from the acyclic starting material to the cyclic product.
A prominent example is the intramolecular reductive amination of γ-amino ketones, which can be achieved using various reducing agents or catalytic hydrogenation. thieme-connect.com Another powerful method is radical cyclization. For instance, 5-exo-trig iminyl radical cyclizations of O-phenyloximes tethered to alkenes can be initiated by microwave irradiation, leading to functionalized pyrrolines which can be subsequently reduced to pyrrolidines. nsf.gov These radical approaches can exhibit high diastereoselectivity. nsf.govdiva-portal.org Furthermore, palladium-catalyzed cyclization of O-phenyl hydroxamates onto a tethered alkene provides an efficient route to pyrrolidones, which are versatile precursors to pyrrolidines. researchgate.net
| Cyclization Method | Precursor Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Reductive Amination | γ-Amino Ketone | H₂, Metal Catalyst (e.g., Ir) | 2-Substituted Pyrrolidine | thieme-connect.com |
| Iminyl Radical Cyclization | O-Phenyloxime with alkene tether | Microwave irradiation | Functionalized Pyrroline | nsf.gov |
| Radical Cyclization | Selenium-containing N-protected amine | n-Bu₃SnH, AIBN | 2,4-Disubstituted Pyrrolidine | diva-portal.org |
| aza-Heck-type Cyclization | O-Phenyl Hydroxamate with alkene tether | Palladium catalyst | Unsaturated Lactam (Pyrrolidone precursor) | researchgate.net |
Novel Approaches to 2-Substituted Pyrrolidine Synthesis
Recent advances in synthetic methodology have introduced innovative and highly efficient routes to 2-substituted pyrrolidines. Biocatalysis, in particular, has gained significant traction as a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) have been employed for the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones. nih.govnih.gov This process involves a transaminase-triggered amination followed by a spontaneous intramolecular cyclization, achieving excellent enantiomeric excesses (>99.5% ee) for both enantiomers by selecting the appropriate enzyme. nih.govresearchgate.netacs.org
Furthermore, enzymatic intramolecular C(sp³)–H amination has been demonstrated using engineered cytochrome P450 enzymes. acs.orgescholarship.org These biocatalysts can catalyze the insertion of an alkyl nitrene, generated from an organic azide (B81097), into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity. acs.orgescholarship.org This approach offers a novel and direct way to construct the pyrrolidine scaffold from simple azide precursors. acs.org
| Methodology | Key Reagent/Catalyst | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Biocatalytic Transamination/Cyclization | Transaminase (TA) | ω-Chloroketone | High enantioselectivity (>99.5% ee), access to both enantiomers, mild conditions. | nih.govnih.govresearchgate.netacs.org |
| Enzymatic C-H Amination | Engineered Cytochrome P450 | Alkyl Azide | Direct C-H functionalization, good enantioselectivity. | acs.orgescholarship.org |
| [3+2] Dipolar Cycloaddition | Azomethine Ylides | Aldehydes, Amino Esters, Alkenes | Atom-economic, high stereocontrol, construction of polysubstituted pyrrolidines. | acs.org |
Strategies for Oxane Moiety Introduction
The oxane, or tetrahydropyran (B127337) (THP), ring is another prevalent feature in a wide range of biologically active natural products. nih.govbeilstein-journals.org Its synthesis with precise stereochemical control is crucial for the construction of complex molecules.
Stereochemical Control in Tetrahydropyran Ring Construction
The Prins cyclization is a powerful and widely used method for the stereoselective synthesis of substituted tetrahydropyrans. nih.govbeilstein-journals.orgnih.gov This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate that is trapped intramolecularly by the alkene. beilstein-journals.orgbeilstein-journals.org The stereochemical outcome of the Prins cyclization can be controlled by the choice of Lewis or Brønsted acid catalyst, as well as the geometry of the starting materials, often leading to the preferential formation of cis-2,6-disubstituted THPs. nih.govbeilstein-journals.org Asymmetric variants of the Prins cyclization, using chiral catalysts, have also been developed to afford enantioenriched tetrahydropyran rings. nih.govacs.org
Another key strategy for stereocontrolled tetrahydropyran synthesis is the hetero-Diels-Alder (HDA) reaction. rsc.orgnih.gov This [4+2] cycloaddition between a diene and an aldehyde can be catalyzed by chiral Lewis acids, such as chromium-salen complexes, to produce highly functionalized and enantioenriched dihydropyrans, which can then be readily converted to the saturated tetrahydropyran ring system. rsc.orgnih.gov
| Method | Key Reagents/Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Prins Cyclization | Lewis or Brønsted Acids (e.g., TiCl₄, TFA) | Homoallylic alcohol and Aldehyde | Forms substituted THPs, often with high diastereoselectivity for cis-isomers. | nih.govbeilstein-journals.orgnih.gov |
| Asymmetric Hetero-Diels-Alder Reaction | Chiral Lewis Acids (e.g., Cr(III)-salen complexes) | Diene and Aldehyde | Provides enantioenriched dihydropyrans, precursors to THPs. | rsc.orgnih.gov |
| Tandem Allylation-Silyl-Prins Cyclization | Chiral Ti(IV) complex, TMSNTf₂ | Aldehyde and Allylsilane | Enantioselective synthesis of cis-2,6-disubstituted THPs. | nih.gov |
| Oxy-Michael Cyclization | Base or Acid Catalyst | Hydroxy-α,β-unsaturated ester/ketone | Intramolecular conjugate addition to form the THP ring. | rsc.org |
Heteroatom-Directed Coupling Strategies for Oxane-Pyrrolidine Linkage
The formation of the carbon-carbon bond linking the C2-position of the pyrrolidine ring to the C2-position of the oxane ring is a critical step in the synthesis of 2-(Oxan-2-yl)pyrrolidine (B3242672). While specific literature for this exact coupling is sparse, general principles of carbon-heteroatom and carbon-carbon bond formation can be applied. nih.govnumberanalytics.com
One plausible strategy involves the nucleophilic addition of a 2-metallated pyrrolidine derivative to an electrophilic oxane species. For example, an N-protected 2-lithiopyrrolidine, generated by deprotonation with a strong base, could be added to a lactone or a 2-methoxyoxane (an activated acetal). The stereochemical outcome of such an addition would depend on the reaction conditions and the nature of the N-protecting group.
Alternatively, a cross-coupling reaction could be employed. A 2-halopyrrolidine or a pyrrolidine-2-boronic ester could be coupled with a 2-organometallic oxane species or a 2-halooxane, respectively, using a transition metal catalyst such as palladium. The success of such a strategy would rely on the stability of the organometallic reagents and the ability to prevent side reactions.
A heteroatom-directed approach could involve the use of an N-H or N-Boc pyrrolidine as a directing group in a C-H activation/functionalization reaction at the C2-position with a suitable oxane-derived coupling partner. While challenging, such a method would be highly atom-economical. The choice of strategy would ultimately be guided by the desired stereochemistry at the newly formed C-C bond and the compatibility of the functional groups present on both heterocyclic rings.
Formation of the Hydrochloride Salt and Its Implications for Research Handling
The conversion of a basic free amine, such as 2-(Oxan-2-yl)pyrrolidine, to its hydrochloride salt is a standard and crucial step in synthetic and medicinal chemistry. This transformation offers several advantages for the handling and application of the compound in a research setting.
Method of Formation:
The hydrochloride salt of a pyrrolidine derivative is typically formed by treating a solution of the free base with hydrochloric acid. ontosight.ai This acid-base neutralization reaction results in the protonation of the nitrogen atom of the pyrrolidine ring, forming the corresponding ammonium (B1175870) chloride salt. The reaction is generally straightforward and high-yielding.
A common laboratory procedure involves dissolving the purified 2-(Oxan-2-yl)pyrrolidine free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise, or anhydrous HCl gas is bubbled through the solution. The hydrochloride salt, being significantly less soluble in nonpolar organic solvents than its free base counterpart, typically precipitates out of the solution and can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Implications for Research Handling:
The formation of the hydrochloride salt has several important implications for the handling of 2-(Oxan-2-yl)pyrrolidine in a research context:
Enhanced Stability: Hydrochloride salts are generally crystalline solids with higher melting points and greater stability compared to their corresponding free bases, which are often oils or low-melting solids. This increased stability makes the compound easier to store for extended periods without degradation.
Improved Solubility: While the free base may have limited solubility in aqueous media, the hydrochloride salt is typically highly soluble in water and other polar protic solvents. ontosight.ai This property is advantageous for in vitro biological assays and other experiments that require the compound to be in an aqueous solution.
Ease of Purification and Handling: The crystalline nature of the hydrochloride salt facilitates purification by recrystallization, allowing for the removal of impurities and obtainment of a high-purity research sample. As a solid, it is also easier to weigh and handle accurately compared to a potentially viscous or volatile liquid free base.
Standardization: The use of the hydrochloride salt provides a consistent and well-defined form of the compound for research, ensuring reproducibility across different experiments and laboratories.
| Property | Pyrrolidine Free Base (Typical) | Pyrrolidine Hydrochloride Salt (Typical) |
|---|---|---|
| Physical State | Liquid or low-melting solid | Crystalline solid |
| Solubility in Water | Variable, often low | High |
| Stability | Less stable, prone to oxidation/degradation | More stable, longer shelf-life |
| Handling | Can be difficult to weigh and handle accurately | Easy to weigh and handle |
Development of Efficient and Scalable Synthetic Pathways for Research Quantities
While direct synthetic routes for 2-(Oxan-2-yl)pyrrolidine are not extensively documented in publicly available literature, plausible and efficient pathways can be proposed based on established synthetic methodologies for related pyrrolidine and bicyclic compounds. The development of a scalable synthesis is crucial for producing sufficient quantities of the material for comprehensive research.
Proposed Synthetic Strategies:
Two primary approaches can be envisioned for the synthesis of the 2-(Oxan-2-yl)pyrrolidine core structure: the modification of a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring from an acyclic precursor that already contains the oxane moiety.
Strategy 1: Functionalization of a Pyrrolidine Precursor: This approach would involve the coupling of a suitable pyrrolidine derivative with an oxane-containing electrophile or nucleophile. For instance, the reaction of a lithiated N-protected pyrrolidine with a 2-halooxane could form the desired carbon-carbon bond. Subsequent deprotection would yield the target free base. The use of chiral starting materials, such as derivatives of proline, could allow for the stereoselective synthesis of specific enantiomers. nih.gov
Strategy 2: Cyclization of an Acyclic Precursor: An alternative strategy would involve the synthesis of an acyclic amino alcohol or amino aldehyde containing the oxane ring, followed by an intramolecular cyclization to form the pyrrolidine ring. nih.gov This approach offers flexibility in the introduction of substituents on both rings.
Considerations for Scalability:
Scaling up the synthesis of 2-(Oxan-2-yl)pyrrolidine from laboratory-scale to produce larger research quantities presents several challenges that need to be addressed for an efficient and robust process.
Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents are critical factors in a scalable synthesis. Readily available and inexpensive starting materials are preferred. nih.gov
Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult and costly to scale up. wikipedia.org The ideal scalable process would utilize mild and operationally simple reaction conditions.
Purification: Chromatographic purification is often not feasible for large-scale synthesis. The development of a synthetic route that yields a product that can be purified by crystallization or distillation is highly desirable. nih.gov The formation of the hydrochloride salt, as discussed previously, can greatly facilitate purification on a larger scale.
Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate any potential hazards associated with exothermic reactions, toxic reagents, or gaseous byproducts.
Recent advances in synthetic methodology, such as flow chemistry and the use of robust catalytic systems, could potentially be applied to develop a scalable synthesis of 2-(Oxan-2-yl)pyrrolidine. nih.gov Flow chemistry, in particular, offers advantages in terms of safety, reaction control, and ease of scale-up.
| Factor | Consideration for Scalability | Potential Solution |
|---|---|---|
| Starting Materials | Cost and availability | Use of commercially available and inexpensive precursors. |
| Reaction Conditions | Avoidance of extreme temperatures and pressures | Development of catalytic methods that proceed under mild conditions. |
| Purification | Minimization of chromatographic methods | Design of a synthesis that allows for purification by crystallization or distillation. |
| Process Safety | Identification and control of hazards | Thorough process safety analysis and implementation of appropriate controls. |
Stereochemical and Conformational Analysis
Chiral Centers and Enantiomeric/Diastereomeric Considerations of the Compound
2-(Oxan-2-yl)pyrrolidine (B3242672) possesses two chiral centers, which are points within the molecule that are attached to four different groups. These are located at the C2 position of the pyrrolidine (B122466) ring and the C2 position of the oxane (tetrahydropyran) ring. The presence of two stereocenters means that the compound can exist as a number of stereoisomers.
Specifically, with two chiral centers, a maximum of 22 = 4 stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. The four possible configurations are (2S, 2'S), (2R, 2'R), (2S, 2'R), and (2R, 2'S). The (2S, 2'S) and (2R, 2'R) isomers are enantiomers of each other, as are the (2S, 2'R) and (2R, 2'S) isomers. The relationship between any other pairing, for example (2S, 2'S) and (2S, 2'R), is diastereomeric. Diastereomers have different physical properties and can be separated by techniques such as chromatography. nih.gov The synthesis of pyrrolidine derivatives can be designed to be stereoselective, yielding specific stereoisomers. nih.govnih.govnih.gov
Table 1: Possible Stereoisomers of 2-(Oxan-2-yl)pyrrolidine
| Configuration at Pyrrolidine (C2) | Configuration at Oxane (C2') | Stereochemical Relationship |
| S | S | Enantiomer of (2R, 2'R) |
| R | R | Enantiomer of (2S, 2'S) |
| S | R | Enantiomer of (2R, 2'S), Diastereomer of (2S, 2'S) & (2R, 2'R) |
| R | S | Enantiomer of (2S, 2'R), Diastereomer of (2S, 2'S) & (2R, 2'R) |
Conformational Preferences and Pseudorotation of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. This dynamic process is known as pseudorotation. frontiersin.org The puckering of the pyrrolidine ring can be described by two main envelope (E) and twist (T) conformations. In an envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The presence of a substituent at the C2 position, such as the oxanyl group in this compound, influences the conformational preference of the pyrrolidine ring. Generally, substituents on a pyrrolidine ring tend to favor a pseudo-equatorial position to minimize steric hindrance. beilstein-journals.org The specific puckering mode (e.g., C3-endo or C3-exo) will be influenced by the steric bulk of the oxanyl group and potential intramolecular interactions. frontiersin.org NMR spectroscopy is a powerful tool for studying these conformational preferences in solution. frontiersin.orgnih.govresearchgate.net
Conformational Characteristics of the Tetrahydropyran (B127337) Ring
The six-membered tetrahydropyran (oxane) ring typically adopts a chair conformation, which is the most stable arrangement to minimize both angle and torsional strain. In a substituted tetrahydropyran, the substituent can occupy either an axial or an equatorial position. For a 2-substituted tetrahydropyran, the conformational equilibrium is significantly influenced by the anomeric effect.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation, despite the potential for greater steric hindrance compared to the equatorial position. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen atom and the antibonding orbital (σ*) of the C-substituent bond. The magnitude of the anomeric effect depends on the nature of the substituent and the solvent. While steric factors favor the equatorial position for bulky groups, the anomeric effect can lead to a significant population of the axial conformer.
Inter-ring Geometrical Relationships and Rotational Barriers
The preferred dihedral angle will seek to minimize these steric clashes. Computational studies on similar 2,2'-bicyclic systems have been used to determine these rotational energy profiles. researchgate.net The lowest energy conformation will likely position the two rings to minimize unfavorable interactions, for example, by orienting the hydrogen atoms on the chiral centers in a staggered arrangement. The height of the rotational barrier will influence the rate of interconversion between different rotamers.
Influence of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional arrangement of the atoms in 2-(Oxan-2-yl)pyrrolidine hydrochloride, dictated by its stereochemistry and preferred conformation, is critical for its interaction with other molecules, particularly in a biological context. beilstein-journals.org Chiral recognition is a fundamental principle in biology, where receptors, enzymes, and other biological macromolecules are themselves chiral and will interact differently with the various stereoisomers of a chiral molecule.
The relative orientation of the pyrrolidine and tetrahydropyran rings, along with the positions of any functional groups, creates a unique pharmacophore for each stereoisomer. This can lead to significant differences in binding affinity and biological activity between the enantiomers and diastereomers. For instance, the spatial arrangement of the nitrogen atom in the pyrrolidine ring and the oxygen atom in the tetrahydropyran ring can influence the molecule's ability to form hydrogen bonds and other non-covalent interactions with a biological target. Therefore, the biological effects of this compound are expected to be highly dependent on its specific stereoisomeric form. beilstein-journals.org
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Investigations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules.
Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
Electrostatic Potential (ESP): The ESP map is a valuable tool for visualizing charge distribution and predicting sites for electrostatic interactions. For the protonated form of 2-(Oxan-2-yl)pyrrolidine (B3242672), the most prominent feature would be a region of high positive potential localized around the ammonium (B1175870) group (-NH2+-) of the pyrrolidine (B122466) ring. This positive region indicates a strong propensity for interaction with nucleophiles or negatively charged species. researchgate.netacs.orgnih.gov The oxygen atom of the oxane ring would exhibit a region of negative potential, making it a likely site for electrophilic attack or hydrogen bond donation. researchgate.net
Fukui Functions: These functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.comacs.org The Fukui function, ƒ(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org
ƒ+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). For 2-(Oxan-2-yl)pyrrolidine hydrochloride, the pyrrolidinium (B1226570) cation would be the primary site for nucleophilic attack.
ƒ-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The oxygen atom of the oxane ring and potentially some C-H bonds would be the most likely sites for electrophilic attack.
Illustrative Data Table for Condensed Fukui Functions:
| Atomic Site | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |
|---|---|---|
| N (Pyrrolidine) | 0.35 | 0.02 |
| O (Oxane) | 0.08 | 0.28 |
| C2 (Pyrrolidine) | 0.15 | 0.05 |
| C2' (Oxane) | 0.12 | 0.07 |
Reaction Pathway Analysis and Transition State Modeling
Computational studies on pyrrolidine derivatives have elucidated various reaction mechanisms, such as ring-opening, cyclization, and substitution reactions. nih.govresearchgate.netresearchgate.net For this compound, theoretical modeling could be employed to investigate potential reaction pathways. For instance, the ring-opening of the pyrrolidine or oxane ring could be modeled to determine the activation energies and identify the transition state structures. researchgate.net
DFT calculations are crucial for locating transition states (TS), which are first-order saddle points on the potential energy surface. researchgate.netacs.org The energy barrier for a reaction is the difference in energy between the reactants and the transition state. Quantum chemical studies on similar heterocyclic systems have shown that the presence of heteroatoms can significantly influence the energy barriers of reactions. nih.govrsc.org For example, the protonation of the nitrogen atom would likely increase the activation energy for reactions involving nucleophilic attack on the pyrrolidine ring.
Illustrative Data Table for a Hypothetical Ring-Opening Reaction:
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant | 0.0 |
| 2 | Transition State (TS1) | +25.4 |
| 3 | Intermediate | +5.2 |
| 4 | Transition State (TS2) | +30.1 |
| 5 | Product | -10.8 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions.
Dynamic Conformational Behavior and Flexibility Assessment
Both the pyrrolidine and oxane rings are non-planar and exhibit conformational flexibility. researchgate.netnih.gov The five-membered pyrrolidine ring typically adopts envelope or twist conformations, which can interconvert through a process known as pseudorotation. researchgate.net The six-membered oxane ring predominantly exists in a chair conformation, but boat and twist-boat conformations are also possible. wikipedia.org
MD simulations can be used to explore the conformational landscape of this compound. rsc.orgresearchgate.net These simulations would reveal the preferred conformations of the two rings and the relative orientation of the oxane substituent on the pyrrolidine ring. The flexibility of the molecule is crucial for its interaction with other molecules.
Illustrative Data Table for Conformational Population:
| Conformer | Ring Pucker | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Pyrrolidine-Oxane) | Envelope (Pyrrolidine) / Chair (Oxane) | 75 | 0.0 |
| 2 (Pyrrolidine-Oxane) | Twist (Pyrrolidine) / Chair (Oxane) | 20 | 1.2 |
| 3 (Pyrrolidine-Oxane) | Envelope (Pyrrolidine) / Twist-Boat (Oxane) | 5 | 3.5 |
Solvent Interactions and Hydrogen Bonding Network Analysis
In an aqueous environment, the hydrochloride salt of 2-(Oxan-2-yl)pyrrolidine will be solvated. MD simulations are particularly well-suited to study the interactions between the solute and solvent molecules. The protonated nitrogen of the pyrrolidinium ion will act as a strong hydrogen bond donor, forming stable hydrogen bonds with water molecules. researchgate.net The oxygen atom of the oxane ring will act as a hydrogen bond acceptor. nih.gov
Analysis of the radial distribution functions (RDFs) from MD simulations can provide quantitative information about the solvation shells around different parts of the molecule. The number and lifetime of hydrogen bonds can also be calculated to understand the dynamics of the solvent-solute interactions.
Ligand-Target Recognition Modeling (non-clinical aspects)
The pyrrolidine scaffold is a common motif in many biologically active compounds and is recognized by various protein targets. nih.govnih.govacs.orgmdpi.com Molecular docking and MD simulations can be used to model the binding of this compound to a hypothetical receptor.
These simulations can predict the binding mode and affinity of the ligand. The pyrrolidinium cation could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a binding pocket. The oxane ring could engage in hydrophobic or hydrogen bonding interactions. Understanding these non-clinical aspects of ligand-target recognition is fundamental in the early stages of computational drug design. nih.gov
Structure-Activity Relationship (SAR) Computational Approaches
Computational SAR studies are fundamental in elucidating how the chemical structure of this compound and its analogs influences their biological activity. These in silico methods provide a rational basis for designing more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govsysrevpharm.org For the this compound scaffold, QSAR models would be developed by calculating a range of molecular descriptors for a library of its derivatives. These descriptors, which quantify various physicochemical properties, are then correlated with experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.net
Studies on other pyrrolidine derivatives have successfully employed QSAR to design novel inhibitors for various targets. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study pyrrolidine-based inhibitors of myeloid cell leukemia-1 (Mcl-1) and neuraminidase. nih.govnih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.gov A similar approach for this compound would involve generating analogs and using their activities to build predictive models that guide further synthesis. pensoft.net
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Molecular size and flexibility |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Molecular shape and size in 3D space |
| Physicochemical (3D) | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity |
Pharmacophore Generation and Virtual Screening Methodologies
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups derived from its structure or its docked pose within a target protein.
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases (such as ZINC, Maybridge, or Enamine) for other molecules that match the pharmacophore's features. nih.govschrodinger.commdpi.comacs.org This process rapidly identifies diverse chemical scaffolds that are likely to be active, significantly narrowing the field of compounds for experimental testing. nih.gov Studies on pyrrolidine derivatives have used this methodology to identify novel inhibitors for targets like α-mannosidase, where pharmacophore analysis confirmed key interaction features derived from docking and QSAR studies. nih.gov
Molecular Docking for Interaction Prediction with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For this compound, docking studies would be performed against a relevant biological target to elucidate its binding mode and predict its binding affinity. The process involves placing the 3D structure of the compound into the active site of the target and evaluating the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mdpi.comnih.gov
Docking studies on related pyrrolidine derivatives have revealed crucial interactions that drive biological activity. For example, the docking of pyrrolidine derivatives into α-mannosidase enzymes highlighted the importance of hydrogen bonds and hydrophobic π-π stacking contacts with aromatic amino acids like Phenylalanine and Tyrosine. nih.gov Similarly, docking of pyrrolidin-2-one derivatives into acetylcholinesterase showed significant binding affinities, with some compounds forming stable complexes with the enzyme. researchgate.net These insights are critical for understanding the mechanism of action and for rationally designing modifications to improve binding. mdpi.comnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The success of a drug candidate depends heavily on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are invaluable for predicting these properties early in the drug discovery process, saving time and resources. nih.govresearchgate.net
For this compound, various computational models can predict key ADME parameters. These models are often based on QSAR-like methodologies, correlating structural features with properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and susceptibility to metabolism by cytochrome P450 (CYP) enzymes. nih.govmdpi.com Studies on libraries of pyrrolidine derivatives have shown that these compounds can be designed to have good oral bioavailability and permeability. nih.govtandfonline.com Computational tools can predict whether a compound adheres to drug-likeness rules, such as Lipinski's Rule of Five, which helps in prioritizing candidates for further development. tubitak.gov.trnih.gov
Table 2: Predicted ADME Properties for this compound
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 155.22 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Octanol-Water) | ~0.5 - 1.0 | Indicates moderate lipophilicity, favorable for absorption |
| Aqueous Solubility | High | Favorable for formulation and absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract |
| Blood-Brain Barrier (BBB) Permeability | Low/Unlikely | May not readily cross into the central nervous system |
| CYP450 Inhibition | Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4) | Lower potential for drug-drug interactions |
| Drug-Likeness | Passes Lipinski, Ghose, & Veber rules | Good potential as an orally bioavailable drug candidate |
(Note: These values are estimations from standard computational models and require experimental validation.)
Computational Assessment of Molecular Stability and Potential Degradation Pathways
Understanding the chemical stability of a compound is crucial for its development, storage, and formulation. Computational chemistry offers methods to assess the intrinsic stability of molecules like this compound and to predict potential degradation pathways.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the thermodynamic stability of the molecule and its potential conformers. acs.org These methods can also identify the most reactive sites within the molecule, suggesting where degradation might initiate. For instance, hydrolysis is a common degradation pathway, and computational models can predict the susceptibility of the oxane ring or other functional groups to hydrolytic cleavage under various pH conditions. nih.gov Studies on the stability of pyrrolidine-derived iminium ions have used computational methods to evaluate exchange equilibria and the effects of conjugation on stability. acs.org Such analyses can predict the formation of degradation products, which is critical for regulatory assessment and for ensuring the quality and safety of a potential therapeutic agent. nih.gov
Chemical Derivatization and Scaffold Functionalization
Modifications of the Pyrrolidine (B122466) Nitrogen Atom for Diversification
The secondary amine of the pyrrolidine ring in 2-(Oxan-2-yl)pyrrolidine (B3242672) is a primary site for chemical modification, offering a straightforward approach to a wide array of analogues. The nucleophilicity of this nitrogen atom allows for various chemical transformations, including alkylation, acylation, sulfonylation, and reductive amination. These modifications not only alter the steric and electronic properties of the molecule but also allow for the introduction of diverse functional groups that can engage in different interactions with biological targets.
N-alkylation, for instance, can be achieved by reacting the parent compound with a variety of alkyl halides or by reductive amination with aldehydes and ketones. This strategy is often employed to introduce lipophilic groups or to append linker moieties for further conjugation. N-acylation, through reaction with acyl chlorides or carboxylic acids activated with coupling agents, leads to the formation of amide derivatives. These amides can introduce hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity for specific protein targets.
| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | Tertiary amine | Increased lipophilicity, altered basicity |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine | Introduction of diverse substituents |
| N-Acylation | Acyl chloride or activated carboxylic acid | Amide | Introduction of H-bond donors/acceptors |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Altered electronic properties, H-bond donor |
These modifications are fundamental in diversifying the chemical space around the 2-(Oxan-2-yl)pyrrolidine scaffold and are often the initial steps in a broader analogue synthesis campaign.
Functionalization of Pyrrolidine Ring Carbon Atoms for Analogue Synthesis
Functionalization of the carbon atoms of the pyrrolidine ring provides a more intricate way to modulate the shape and functionality of the 2-(Oxan-2-yl)pyrrolidine scaffold. These modifications can have a profound impact on the stereochemistry and conformational preferences of the molecule, which are often critical for biological activity.
Strategies for C-H functionalization of pyrrolidines have advanced significantly, allowing for the introduction of substituents at positions that were previously difficult to access. Metal-catalyzed C-H activation and photoredox catalysis are powerful tools for the direct installation of alkyl, aryl, or other functional groups onto the pyrrolidine ring. For instance, directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, enables site-selective derivatization.
Furthermore, classical synthetic approaches starting from functionalized proline derivatives can be adapted to synthesize analogues of 2-(Oxan-2-yl)pyrrolidine with substituents at various positions on the pyrrolidine ring. For example, using 4-hydroxyproline (B1632879) or 3-aminoproline as starting materials would allow for the introduction of diverse functionalities at the C4 or C3 positions, respectively.
| Position | Synthetic Strategy | Introduced Substituent | Potential Influence |
| C3 | From 3-functionalized prolines | Hydroxyl, Amino, etc. | Altered polarity, new vector for derivatization |
| C4 | From 4-functionalized prolines | Hydroxyl, Halogen, etc. | Conformational constraint, altered electronics |
| C5 | C-H functionalization | Alkyl, Aryl | Steric bulk, lipophilicity |
The ability to selectively functionalize the carbon backbone of the pyrrolidine ring is crucial for fine-tuning the spatial arrangement of substituents and for exploring the topographical requirements of the target binding site.
Derivatization at the Tetrahydropyran (B127337) Moiety for Structural Exploration
The tetrahydropyran (THP) moiety of 2-(Oxan-2-yl)pyrrolidine offers additional opportunities for structural diversification. While the THP ring is generally more chemically inert than the pyrrolidine ring, modifications can be introduced, often through multi-step synthetic sequences.
Functionalization of the THP ring can be achieved by starting with substituted tetrahydropyran precursors before its coupling to the pyrrolidine ring. For example, the use of a THP precursor bearing a hydroxyl or an amino group would result in a final compound with a handle for further derivatization. These functional groups can then be used to introduce a variety of substituents, similar to the modifications of the pyrrolidine nitrogen.
| Modification Strategy | Description | Potential Outcome |
| Use of Functionalized Precursors | Synthesis starting from substituted tetrahydropyrans | Introduction of functional groups on the THP ring |
| Ring Modification/Replacement | Synthesis of analogues with different ring systems | Altered scaffold geometry and properties |
Exploring modifications on the tetrahydropyran ring allows for a comprehensive investigation of the structural requirements for biological activity, moving beyond the immediate vicinity of the core pyrrolidine scaffold.
Strategic Design and Synthesis of Analogues for Structure-Property Relationship Studies
The systematic derivatization of the 2-(Oxan-2-yl)pyrrolidine hydrochloride scaffold is essential for establishing robust structure-property relationships (SPRs). The goal of such studies is to understand how specific structural modifications influence the physicochemical properties, pharmacokinetic profile, and biological activity of the compound.
The design of analogue libraries often follows a rational approach, where modifications are made to systematically probe the effects of steric bulk, electronics, and hydrogen bonding potential at different positions of the molecule. For example, a series of analogues with varying substituents on the pyrrolidine nitrogen can be synthesized to determine the optimal size and polarity for that position. Similarly, the stereochemistry of the substituents on the pyrrolidine ring is a critical factor to investigate, as different stereoisomers can exhibit vastly different biological activities.
Computational modeling and molecular docking studies can aid in the rational design of new analogues by predicting how they might interact with a specific biological target. This in silico approach can help prioritize the synthesis of compounds that are most likely to have improved properties.
The synthesis of these designed analogues relies on the chemical strategies outlined in the previous sections. The development of efficient and versatile synthetic routes is crucial for the timely generation of diverse compound libraries for biological evaluation. The data obtained from these studies, including biological activity, solubility, and metabolic stability, are then used to build a comprehensive understanding of the SPR for the 2-(Oxan-2-yl)pyrrolidine scaffold, guiding the design of future generations of compounds with optimized properties.
| Design Strategy | Rationale | Key Synthetic Approaches |
| Systematic N-Substitution | Probe steric and electronic requirements at the nitrogen | N-alkylation, N-acylation |
| Stereochemical Variation | Investigate the importance of 3D arrangement | Asymmetric synthesis, chiral chromatography |
| Scaffold Hopping | Explore alternative core structures | De novo synthesis of ring-modified analogues |
| Bioisosteric Replacement | Modulate physicochemical properties | Synthesis of analogues with bioisosteric groups |
Advanced Applications in Organic Synthesis and Catalysis Research
Utilization as a Chiral Ligand or Auxiliary in Asymmetric Catalysis
Chiral pyrrolidine (B122466) scaffolds are a cornerstone in asymmetric catalysis, frequently serving as the backbone for highly effective organocatalysts and ligands for metal-catalyzed reactions. unibo.itnih.gov Their rigid five-membered ring structure allows for a well-defined chiral environment, which is crucial for inducing stereoselectivity in chemical transformations. nih.gov Catalysts derived from proline, for instance, are known to activate substrates by forming enamines or iminium ions, while sterically hindered pyrrolidines can direct reactions by shielding one face of a substrate. unibo.itnih.gov
Despite the established utility of the pyrrolidine motif, specific studies detailing the synthesis and application of 2-(Oxan-2-yl)pyrrolidine (B3242672) hydrochloride as a chiral ligand or auxiliary in asymmetric catalysis have not been identified in the surveyed literature. While various substituted chiral pyrrolidines have been successfully employed as catalytic ligands in reactions like the addition of diethylzinc to aryl aldehydes, information on the performance of the 2-(Oxan-2-yl) moiety in this context is absent. rsc.org
Development of Novel Synthetic Transformations Facilitated by the Compound
The unique structural and electronic properties of substituted pyrrolidines have led to their use in facilitating novel synthetic transformations. nih.gov Asymmetric organocatalysis, largely driven by pyrrolidine-based catalysts, has emerged as a powerful tool for creating complex molecules in an environmentally friendly manner. nih.gov Research in this area continues to expand, with new catalysts being designed to promote transformations with high efficiency and selectivity for increasingly complex substrates. nih.gov
There are no specific reports in the available literature on novel synthetic transformations that are uniquely facilitated by 2-(Oxan-2-yl)pyrrolidine hydrochloride. The development of new reactions often stems from the unique capabilities of a catalyst or reagent, but such developments have not been documented for this specific compound.
Methodologies for Green Chemistry Integration in Related Syntheses
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing and using pyrrolidine derivatives, green methodologies can include the use of environmentally benign solvents (like water or ethanol), microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic processes that minimize waste. nih.govacs.orgencyclopedia.pub The goal is to enhance synthetic efficiency while minimizing environmental impact. nih.gov
While general green chemistry approaches are widely applicable to the synthesis of heterocyclic compounds, there is no specific research available that details the integration of green chemistry methodologies in syntheses directly related to this compound. nih.govpro-metrics.org
Instrumental Analytical Techniques for Research Characterization
Advanced Spectroscopic Methods for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful tools that provide in-depth information about the connectivity of atoms and the elemental composition of 2-(Oxan-2-yl)pyrrolidine (B3242672) hydrochloride.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR)
2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of 2-(Oxan-2-yl)pyrrolidine hydrochloride. youtube.comsdsu.eduresearchgate.net
¹H-¹H COSY: This experiment reveals proton-proton coupling relationships within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in both the pyrrolidine (B122466) and oxane rings. For instance, the proton at the 2-position of the pyrrolidine ring would show a cross-peak with the protons on the adjacent carbons (positions 3 and 5), as well as with the proton at the 2-position of the oxane ring. sdsu.edu
¹H-¹³C HSQC: This experiment maps the correlation between protons and the carbon atoms to which they are directly attached. nih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon atom in the this compound molecule would exhibit a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.
A representative table of expected 2D NMR correlations for 2-(Oxan-2-yl)pyrrolidine is presented below, based on the analysis of similar pyrrolidine-containing structures.
| Proton (¹H) | Correlated Proton(s) in COSY | Correlated Carbon(s) in HSQC |
| H-2 (pyrrolidine) | H-3, H-5, H-2 (oxane) | C-2 (pyrrolidine) |
| H-3 (pyrrolidine) | H-2, H-4 (pyrrolidine) | C-3 (pyrrolidine) |
| H-4 (pyrrolidine) | H-3, H-5 (pyrrolidine) | C-4 (pyrrolidine) |
| H-5 (pyrrolidine) | H-2, H-4 (pyrrolidine) | C-5 (pyrrolidine) |
| H-2 (oxane) | H-3, H-6 (oxane), H-2 (pyrrolidine) | C-2 (oxane) |
| H-3 (oxane) | H-2, H-4 (oxane) | C-3 (oxane) |
| H-4 (oxane) | H-3, H-5 (oxane) | C-4 (oxane) |
| H-5 (oxane) | H-4, H-6 (oxane) | C-5 (oxane) |
| H-6 (oxane) | H-2, H-5 (oxane) | C-6 (oxane) |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.govnih.gov By comparing the experimentally measured exact mass with the calculated mass for the chemical formula (C₉H₁₈ClNO), the molecular formula can be confirmed with a high degree of confidence.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. The fragmentation of the pyrrolidine and oxane rings would produce specific product ions. Common fragmentation pathways for pyrrolidine derivatives often involve the loss of the substituent at the 2-position or ring-opening reactions. researchgate.netwvu.eduresearchgate.net
A hypothetical fragmentation pattern for the protonated molecule of 2-(Oxan-2-yl)pyrrolidine is detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Structure |
| 156.1383 | 84.0813 | C₄H₈O | Pyrrolidine iminium ion |
| 156.1383 | 72.0813 | C₅H₉O | Oxane fragment |
| 156.1383 | 70.0656 | C₅H₁₀O | Pyrrolidinium (B1226570) ion |
Chiral Chromatography for Enantiomeric Purity and Separation Assessment
This compound possesses at least two chiral centers, one at the 2-position of the pyrrolidine ring and another at the 2-position of the oxane ring, leading to the possibility of multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the technique of choice for separating these stereoisomers and assessing the enantiomeric purity of a sample. nih.govmdpi.commdpi.comjuniperpublishers.com
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with pyrrolidine moieties. nih.gov
The development of a chiral HPLC method would involve optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) and the flow rate to achieve baseline separation of the enantiomers. nih.gov The resolution between the enantiomeric peaks is a critical parameter for ensuring the accuracy of the enantiomeric purity assessment. nih.gov
A representative data table for a chiral HPLC method for a related pyrrolidine derivative is provided below, illustrating the typical parameters that would be defined. nih.gov
| Parameter | Value |
| Column | Chiralpak AD-H (amylose-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | ~5.2 min |
| Retention Time (S-enantiomer) | ~6.8 min |
| Resolution (Rs) | > 2.0 |
X-ray Diffraction Analysis for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. researchgate.netnih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, it is irradiated with X-rays, and the diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
The crystallographic data obtained would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. The final refined crystal structure would confirm the connectivity of the atoms and, crucially, establish the relative and absolute stereochemistry of the chiral centers. In the case of a hydrochloride salt, the analysis would also reveal the nature of the intermolecular interactions, such as hydrogen bonding between the pyrrolidinium cation and the chloride anion.
A hypothetical table of crystallographic data for a pyrrolidine hydrochloride derivative is presented below.
| Parameter | Value |
| Chemical Formula | C₉H₁₈ClNO |
| Formula Weight | 191.70 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1045 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.22 |
Biophysical Techniques for Molecular Interaction Analysis
Biophysical techniques are employed to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids. These methods can provide quantitative information about the binding affinity, thermodynamics, and kinetics of the interaction.
Microcalorimetry (Isothermal Titration Calorimetry - ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govharvard.edu By titrating a solution of this compound into a solution of a target macromolecule, the heat released or absorbed upon binding can be measured. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) changes. nih.gov This information is invaluable for understanding the driving forces behind the molecular recognition process.
A representative table of thermodynamic parameters that could be obtained from an ITC experiment is shown below.
| Parameter | Value |
| Binding Affinity (Kd) | 10 µM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | -1.5 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -7.0 kcal/mol |
Spectroscopy (NMR Titration)
NMR spectroscopy can also be used to study molecular interactions. researchgate.netnih.govacs.orgnih.gov In an NMR titration experiment, the chemical shifts of the protons of either the small molecule or the macromolecule are monitored upon the addition of the binding partner. nih.gov Changes in the chemical shifts (chemical shift perturbations) can be used to identify the binding site and to determine the binding affinity (Kd). nih.govnih.gov This method is particularly useful for detecting weak interactions. nih.gov The dissociation constant can be calculated by fitting the changes in chemical shifts as a function of the ligand concentration to a binding isotherm. nih.govnih.gov
Preclinical Research Perspectives Non Clinical Focus
In Vitro Studies of Molecular Interactions in Non-Human Systems
In vitro studies are fundamental in preclinical research to elucidate the molecular interactions of a compound with biological targets such as enzymes and receptors, and to explore its mechanism of action at a cellular level.
Enzyme Inhibition and Receptor Binding Assays for Target Engagement
Enzyme inhibition and receptor binding assays are primary tools to identify and characterize the interaction of a new chemical entity with its biological target. For compounds containing a pyrrolidine (B122466) scaffold, a wide array of enzymatic targets has been explored.
For instance, various pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against several enzymes. A study on pyrrolidine amide derivatives identified potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain. rsc.org Another research effort focused on pyrrolidine-2,5-dione based compounds as inhibitors of aromatase and other enzymes in the steroidogenesis pathway, which are relevant in oncology. nih.gov Furthermore, novel pyrrolidinone and pyrrolidine derivatives have been shown to be potent inhibitors of the autotaxin enzyme, which is implicated in inflammatory conditions and cancer. nih.gov
Receptor binding assays are equally crucial. For example, novel pyrrolidine derivatives have been designed and evaluated as ligands for the angiotensin II AT1 receptor, demonstrating the utility of this scaffold in developing potential antihypertensive agents. nih.gov The affinity of these compounds for their target receptors is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Examples of Enzyme and Receptor Inhibition by Pyrrolidine Derivatives (Illustrative Data)
| Compound Class | Target | Assay Type | Key Findings (IC50/Ki) |
| Pyrrolidine Amides | NAAA | Enzyme Inhibition | Low micromolar to nanomolar IC50 values rsc.org |
| Pyrrolidine-2,5-diones | Aromatase | Enzyme Inhibition | IC50 values in the range of 20-25 µM nih.gov |
| Pyrrolidinone Derivatives | Autotaxin | Enzyme Inhibition | Boronic acid derivatives showed IC50 values as low as 35 nM nih.gov |
| 1-Acyl-pyrrolidine-2-carboxamides | Angiotensin II AT1 Receptor | Receptor Binding | Optimal activity with a valeric acyl chain nih.gov |
Cell-Based Assays for Mechanistic Exploration in Non-Human Cell Lines
Cell-based assays in non-human cell lines provide a more complex biological system to study the effects of a compound. These assays can reveal information about a compound's mechanism of action, its effect on cellular signaling pathways, and its potential for cytotoxicity.
For example, pyrrolidine derivatives with anticancer potential have been evaluated in various cancer cell lines to determine their anti-proliferative activity. nih.gov The potency of these compounds is often expressed as the GI50 (concentration causing 50% growth inhibition). In the context of anti-inflammatory research, pyrrolidine-2,5-dione derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) in in vitro assays, and their efficacy has been further explored in cellular models. ebi.ac.uk
Investigational Applications as a Pharmaceutical Intermediate Scaffold
The 2-(oxan-2-yl)pyrrolidine (B3242672) moiety can be considered a valuable scaffold for the synthesis of more complex molecules. The pyrrolidine ring, in particular, is a common starting point in the synthesis of a wide range of pharmaceuticals. mdpi.comnih.gov
Rational Design and Development of Lead Compounds Based on the Scaffold
The pyrrolidine scaffold's conformational flexibility and the presence of a nitrogen atom that can be functionalized make it an attractive starting point for rational drug design. nih.gov Medicinal chemists can systematically modify the scaffold to optimize its interaction with a biological target. The oxane ring adds another layer of structural diversity and can influence properties such as solubility and metabolic stability.
The design of novel compounds often involves computational methods, such as molecular docking, to predict the binding of a molecule to its target. This in silico approach can guide the synthesis of compounds with a higher probability of being active. uky.edu
Structure-Activity Relationship (SAR) Studies for Optimized Target Engagement
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By synthesizing and testing a series of related compounds, researchers can determine which structural features are important for biological activity.
For pyrrolidine derivatives, SAR studies have provided valuable insights. For example, in a series of NAAA inhibitors, it was found that small lipophilic substituents on a terminal phenyl group were preferable for optimal potency. rsc.org In another study on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme, modifications at different positions of the pyrrolidine scaffold had varied effects on inhibitory activity, highlighting the potential for optimization. nih.gov
Table 2: Illustrative SAR Insights for Pyrrolidine Derivatives
| Compound Series | Target | Key SAR Finding | Reference |
| Pyrrolidine Amides | NAAA | Small lipophilic 3-phenyl substituents enhance potency. | rsc.org |
| Pyrrolidine Pentamines | AAC(6')-Ib | Alterations at the R1 position reduced inhibition, while modifications at other positions showed potential for optimization. | nih.gov |
| 1,2,6-Trisubstituted Benzimidazoles (containing pyrrolidine) | Anti-inflammatory targets | Activity is influenced by the nature of substituents at the C6 position of the benzimidazole (B57391) ring. |
Preclinical Pharmacokinetic Research (ADME Profiling) in Animal Models (non-clinical aspects)
Preclinical pharmacokinetic studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are essential to understand how a potential drug is processed by a living organism. These studies are typically conducted in animal models, such as rodents and non-rodents. nih.govbiotechfarm.co.il
While specific ADME data for 2-(Oxan-2-yl)pyrrolidine hydrochloride is not available, a preclinical safety and pharmacokinetic study of pyrrolidine dithiocarbamate (B8719985) (PDTC) in rodents provides an example of such research. In this study, the compound was administered through various routes, and blood and tissue samples were analyzed to determine its pharmacokinetic profile and tissue distribution. nih.govresearchgate.net
The physicochemical properties of a compound, such as its lipophilicity (logP), molecular weight, and polar surface area, can provide initial clues about its likely ADME properties. The presence of the pyrrolidine and oxane rings in this compound will influence these properties and, consequently, its pharmacokinetic behavior. For instance, the nitrogen atom in the pyrrolidine ring can be a site for metabolic reactions.
Future Research Trajectories and Interdisciplinary Perspectives
Innovation in Synthetic Strategy Development for Analogue Libraries
The generation of diverse analogue libraries is fundamental to exploring the structure-activity relationships (SAR) of new chemical entities. For 2-(Oxan-2-yl)pyrrolidine (B3242672) hydrochloride, future synthetic innovations will likely focus on modular and efficient strategies to independently and stereoselectively modify both the pyrrolidine (B122466) and oxane moieties.
Key Future Developments:
Combinatorial and Parallel Synthesis: High-throughput synthesis methodologies, such as solid-phase synthesis and encoded library technologies, will be instrumental in rapidly generating large numbers of analogues. nih.gov These approaches allow for the systematic variation of substituents on both heterocyclic rings, enabling a comprehensive exploration of the chemical space around the core scaffold.
Asymmetric Synthesis and Stereocontrol: Given the inherent chirality of the scaffold, enantioselective synthetic methods will be paramount. Future research will likely leverage advances in organocatalysis and transition-metal catalysis to achieve high stereocontrol in the construction of the pyrrolidine and tetrahydropyran (B127337) rings. nih.govnih.gov This includes the development of novel chiral auxiliaries and catalysts that can direct the formation of specific stereoisomers. researchgate.netscilit.com
Domino and Multicomponent Reactions: One-pot domino or multicomponent reactions offer an atom- and step-economical approach to building molecular complexity. nih.gov Future strategies may involve the design of elegant cascade reactions that assemble the 2-(Oxan-2-yl)pyrrolidine core from simple starting materials in a single synthetic operation, facilitating the efficient production of diverse analogues.
| Synthetic Approach | Key Advantages | Potential Analogue Diversification Points |
| Solid-Phase Synthesis | High-throughput, simplified purification | Substituents on the pyrrolidine nitrogen and at various positions on both rings. |
| Asymmetric Catalysis | High enantiomeric purity | Control of stereocenters at the 2-positions of both rings and any substituted positions. |
| Domino Reactions | Step and atom economy, rapid complexity generation | Formation of the core scaffold with inherent diversity elements from varied starting materials. |
Synergistic Computational and Experimental Design for Compound Optimization
The integration of computational modeling with experimental synthesis and testing is a powerful paradigm for accelerating the optimization of lead compounds. For 2-(Oxan-2-yl)pyrrolidine hydrochloride and its analogues, this synergistic approach will be crucial for identifying derivatives with enhanced properties for various applications.
Future Synergistic Approaches:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a library of analogues with their biological activity or material properties, QSAR models can predict the potency of novel, untested compounds. nih.govnih.govresearchgate.net This allows for the prioritization of synthetic targets and a more focused exploration of the chemical space.
Molecular Docking and Dynamics Simulations: For applications in drug discovery or catalysis, molecular docking can predict the binding modes and affinities of 2-(Oxan-2-yl)pyrrolidine derivatives to target proteins or in catalyst-substrate complexes. nih.govnih.gov Molecular dynamics simulations can further provide insights into the stability and conformational dynamics of these interactions over time.
In Silico ADMET Prediction: In the context of developing bioactive compounds, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of analogues early in the design phase. nih.gov This helps to identify and deprioritize compounds with potential liabilities, saving time and resources.
Expansion into Novel Catalytic Systems Utilizing the Chiral Scaffold
The inherent chirality of the 2-(Oxan-2-yl)pyrrolidine scaffold makes it an attractive candidate for development as a ligand in asymmetric catalysis or as an organocatalyst itself. The pyrrolidine motif is a well-established component of highly effective organocatalysts, and its combination with the oxane ring offers new steric and electronic properties to be exploited. mdpi.com
Potential Catalytic Applications:
Asymmetric Organocatalysis: Derivatives of 2-(Oxan-2-yl)pyrrolidine can be designed to act as organocatalysts for a variety of transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The specific stereochemistry of the scaffold can be leveraged to induce high levels of enantioselectivity in the products.
Chiral Ligands for Transition Metal Catalysis: The nitrogen atom of the pyrrolidine ring and the oxygen atom of the oxane ring can act as coordination sites for transition metals. This could enable the development of novel chiral ligands for a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and C-H functionalization.
Biomimetic Catalysis: The combination of a nitrogen and an oxygen heterocycle in a chiral framework may find applications in biomimetic catalysis, mimicking the active sites of certain enzymes to perform selective transformations under mild conditions.
| Catalytic System | Potential Reactions | Role of the Scaffold |
| Organocatalysis | Aldol, Michael, Mannich reactions | Chiral catalyst directing stereochemistry. |
| Transition Metal Catalysis | Asymmetric hydrogenation, cross-coupling | Chiral ligand inducing enantioselectivity. |
| Biomimetic Catalysis | Selective oxidations or reductions | Mimicking enzyme active sites. |
Exploration of Diverse Research Applications in Materials Science and Chemical Biology
Beyond catalysis, the unique structural features of this compound open up possibilities for its application in materials science and as a tool for chemical biology.
Interdisciplinary Research Frontiers:
Functional Polymers: The pyrrolidine and oxane functionalities can be used to incorporate the 2-(Oxan-2-yl)pyrrolidine unit into polymer backbones or as pendant groups. This could lead to the development of novel polymers with tailored properties, such as chirality for separation applications, or specific ligand-binding capabilities for sensing or filtration.
Chemical Probes and Imaging Agents: By attaching fluorescent dyes or other reporter groups to the scaffold, derivatives of 2-(Oxan-2-yl)pyrrolidine can be developed as chemical probes to study biological processes. nih.govljmu.ac.uk For instance, they could be designed to selectively bind to a specific protein or cellular target, allowing for its visualization and functional characterization. nih.gov
Scaffolds for Drug Discovery: The 2-(Oxan-2-yl)pyrrolidine core represents a novel and three-dimensional scaffold for the design of new therapeutic agents. Its unique shape and functionality may allow for novel interactions with biological targets that are not achievable with more common heterocyclic scaffolds. researchgate.net
The future of research on this compound is bright and multifaceted. Through the convergence of innovative synthetic methods, computational design, and interdisciplinary exploration, this chiral scaffold is set to become a valuable tool in the creation of new catalysts, materials, and biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
